molecular formula C11H13N3O2 B061490 Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-54-6

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B061490
CAS No.: 162286-54-6
M. Wt: 219.24 g/mol
InChI Key: NPHJHMNEJZRHGG-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dimethylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the pyrazolopyrimidine core, which allows for specific binding and activity .

Comparison with Similar Compounds

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is part of a larger family of pyrazolopyrimidine compounds. Similar compounds include:

  • Mthis compound
  • Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

These compounds share the pyrazolopyrimidine core but differ in the position and nature of substituents, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHJHMNEJZRHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371349
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162286-54-6
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
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Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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